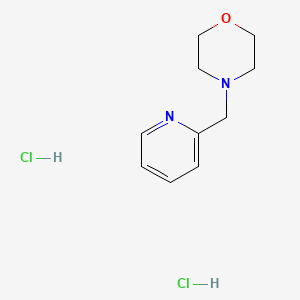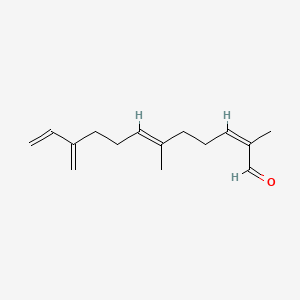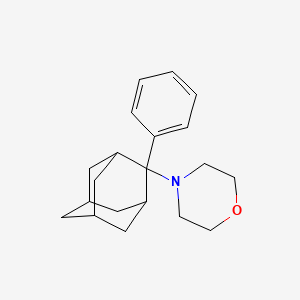
Einecs 289-247-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 289-247-5, also known as Calcium dodecylbenzenesulfonate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium dodecylbenzenesulfonate is typically synthesized through the sulfonation of dodecylbenzene followed by neutralization with calcium hydroxide. The reaction involves the following steps:
Sulfonation: Dodecylbenzene is reacted with sulfur trioxide or oleum to produce dodecylbenzenesulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with calcium hydroxide to form calcium dodecylbenzenesulfonate.
Industrial Production Methods
In industrial settings, the production of calcium dodecylbenzenesulfonate involves continuous processes where dodecylbenzene is continuously fed into a reactor with sulfur trioxide. The sulfonic acid produced is then continuously neutralized with calcium hydroxide in a separate reactor.
Análisis De Reacciones Químicas
Types of Reactions
Calcium dodecylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it back to dodecylbenzene.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts and specific solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dodecylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Calcium dodecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The primary mechanism of action of calcium dodecylbenzenesulfonate is its ability to reduce surface tension, making it an effective surfactant. It interacts with both hydrophobic and hydrophilic molecules, allowing it to stabilize emulsions and disperse particles. The molecular targets include lipid membranes and proteins, where it can disrupt interactions and facilitate solubilization.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium dodecylbenzenesulfonate
- Potassium dodecylbenzenesulfonate
- Magnesium dodecylbenzenesulfonate
Uniqueness
Calcium dodecylbenzenesulfonate is unique due to its specific calcium ion, which imparts different solubility and stability properties compared to its sodium, potassium, and magnesium counterparts. This makes it particularly useful in applications where calcium ions are preferred or required.
Propiedades
Número CAS |
86560-95-4 |
|---|---|
Fórmula molecular |
C22H18Cl2FNO3 |
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18+,20+/m0/s1 |
Clave InChI |
QQODLKZGRKWIFG-QKYXUNIQSA-N |
SMILES isomérico |
CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
SMILES canónico |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



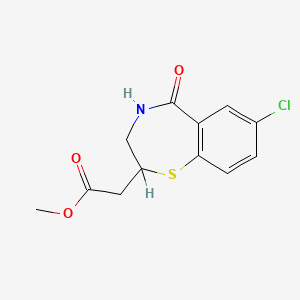
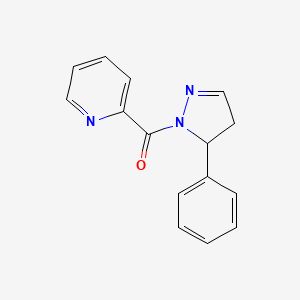



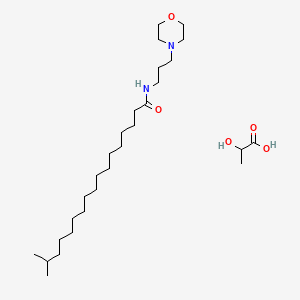
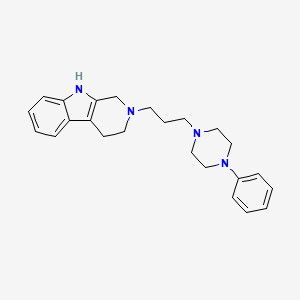
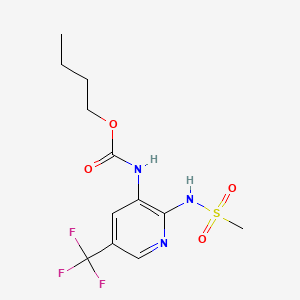
![2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid](/img/structure/B12730128.png)

